![molecular formula C26H26N4 B1227868 2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine](/img/structure/B1227868.png)
2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine is a member of piperidines.
Applications De Recherche Scientifique
Metabolism and Disposition
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), structurally related to the compound of interest, is a novel orexin 1 and 2 receptor antagonist being developed for treating insomnia. Its metabolism and disposition were studied, revealing that the compound and its metabolites are primarily eliminated through feces, with minor urinary excretion. Metabolism involves oxidation of the benzofuran ring, leading to the formation of principal metabolites in excreta (Renzulli et al., 2011).
Neurological Effects
A structurally similar compound, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), is associated with marked parkinsonism upon intravenous use. It selectively damages cells in the substantia nigra, highlighting its significant neurological impact (Langston et al., 1983).
Receptor Interactions
Compounds structurally related to 2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine have been studied for their interactions with various receptors:
- The endocannabinoid system's role in dopamine-mediated disorganized behavior in schizophrenia was evaluated, suggesting the system acts as a brake for abnormal behavior associated with dopaminergic overactivation (Ferrer et al., 2007).
- The aging effects on brain muscarinic and dopaminergic receptors were examined using ligands like [3H]1-Quinuclidinyl(phenyl)-4-benzilate ([3H]QNB), indicating an age-dependent decline in receptor binding, suggesting neurotransmitter receptor systems are more affected by aging than specific brain areas (Rinne, 1987).
Carcinogenicity and Mutagenicity
Compounds structurally similar to the compound have been studied for their carcinogenic and mutagenic properties:
- 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), heterocyclic amines formed during the cooking of meat and fish, exhibit genotoxicity in various test systems and carcinogenicity in rodents. Differences in metabolite profiles between humans and rodents suggest that rodent models may not accurately represent the human response to these compounds (Turteltaub et al., 1999).
- Humans are continuously exposed to heterocyclic amines (HAs) like MeIQx and PhIP through dietary sources, with quantification in cooked foods and urine samples of healthy volunteers indicating continuous exposure. The daily exposures to these carcinogenic HAs are in the same range as those of other carcinogens like N-nitrosodimethylamine and benzo[a]pyrene (Wakabayashi et al., 1993).
Propriétés
Nom du produit |
2-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-quinazolinamine |
|---|---|
Formule moléculaire |
C26H26N4 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
N-(1-benzylpiperidin-4-yl)-2-phenylquinazolin-4-amine |
InChI |
InChI=1S/C26H26N4/c1-3-9-20(10-4-1)19-30-17-15-22(16-18-30)27-26-23-13-7-8-14-24(23)28-25(29-26)21-11-5-2-6-12-21/h1-14,22H,15-19H2,(H,27,28,29) |
Clé InChI |
YPLQRLFGAHJJMA-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)CC5=CC=CC=C5 |
SMILES canonique |
C1CN(CCC1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-acetylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B1227786.png)
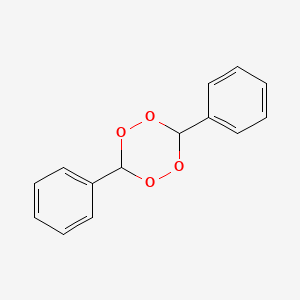
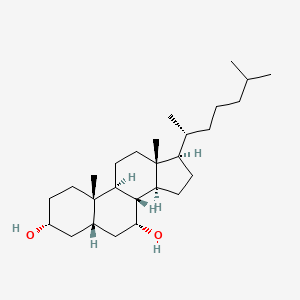
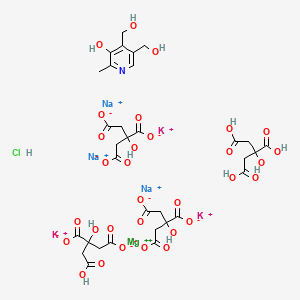
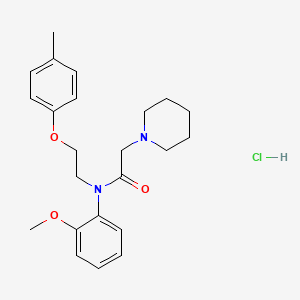

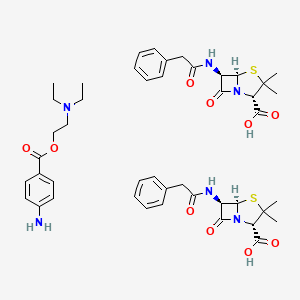
![1-[3-(2-Aminopropoxy)propoxy]propan-2-amine](/img/structure/B1227801.png)



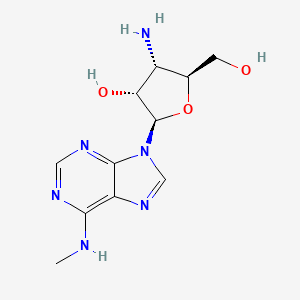
![1-(3,5-Dimethyl-1-piperidinyl)-2-[[2-(thiophen-2-ylmethyl)-4-quinazolinyl]thio]ethanone](/img/structure/B1227809.png)